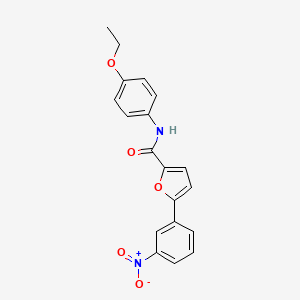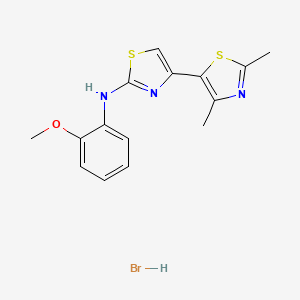
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indole-based synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. MMB-2201 has gained attention among researchers due to its potential therapeutic applications in the treatment of various diseases.
作用机制
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. It binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. By binding to these receptors, N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide has been shown to have a wide range of biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. In addition, N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide can protect neurons from oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide is its potency, which allows researchers to study its effects at low concentrations. However, its potent psychoactive effects can be a limitation, as it can lead to unwanted side effects in animal models. In addition, the complex synthesis of N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide can make it difficult to obtain high-quality samples for research purposes.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to have potent analgesic effects. Another area of research is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. In addition, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide and its potential therapeutic applications.
合成方法
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2-bromo-3-methylbenzoic acid. The resulting intermediate is then reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the final product. The synthesis of N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide is complex and requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. In addition, N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2.BrH/c1-9-14(21-10(2)16-9)12-8-20-15(18-12)17-11-6-4-5-7-13(11)19-3;/h4-8H,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUKEWBARIZNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5931065 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5213072.png)

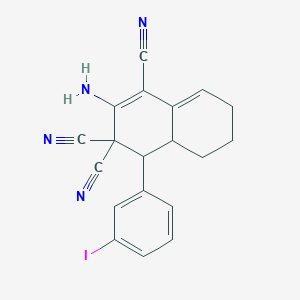
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)
![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)

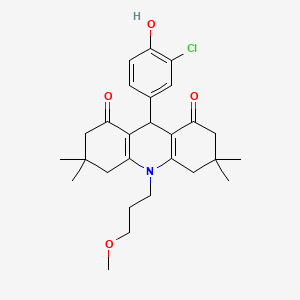
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)

![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
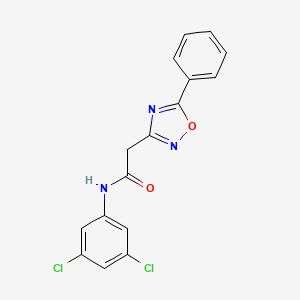
![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)

